molecular formula C16H19BrN2O2S B12799336 Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- CAS No. 7148-20-1

Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)-

Cat. No.: B12799336
CAS No.: 7148-20-1
M. Wt: 383.3 g/mol
InChI Key: AXPXCXUYLGNCCB-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This specific compound features a benzenesulfonamide core with an amino group at the 4-position and a substituted phenyl group containing a bromine atom and a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- typically involves multiple steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Sulfonation of Aniline: Aniline is sulfonated to form 4-aminobenzenesulfonamide using sulfuric acid.

    Bromination and Alkylation: The 4-aminobenzenesulfonamide is then reacted with 3-bromo-4-(1,1-dimethylethyl)benzene under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydroxide or other strong nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Nitrobenzenesulfonamide derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor.

    Material Science: Explored for its properties in the development of novel materials.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate biochemical pathways by interacting with key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-amino-N-phenyl-: Lacks the bromine and tert-butyl groups.

    Benzenesulfonamide, 4-amino-N-(4-bromophenyl)-: Lacks the tert-butyl group.

    Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-: Contains methyl groups instead of bromine and tert-butyl groups.

Uniqueness

The presence of the bromine atom and the tert-butyl group in Benzenesulfonamide, 4-amino-N-(3-bromo-4-(1,1-dimethylethyl)phenyl)- imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.

Properties

CAS No.

7148-20-1

Molecular Formula

C16H19BrN2O2S

Molecular Weight

383.3 g/mol

IUPAC Name

4-amino-N-(3-bromo-4-tert-butylphenyl)benzenesulfonamide

InChI

InChI=1S/C16H19BrN2O2S/c1-16(2,3)14-9-6-12(10-15(14)17)19-22(20,21)13-7-4-11(18)5-8-13/h4-10,19H,18H2,1-3H3

InChI Key

AXPXCXUYLGNCCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Br

Origin of Product

United States

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